Vatanidipine - 116308-55-5

Vatanidipine

Catalog Number: EVT-285797
CAS Number: 116308-55-5
Molecular Formula: C41H42N4O6
Molecular Weight: 686.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vatanidipine is an antihypertensive agent.
Source and Classification

Vatanidipine is synthesized as a hydrochloride salt, known scientifically as Vatanidipine hydrochloride. It belongs to the class of medications known as calcium channel blockers, specifically the dihydropyridine subclass. These compounds are characterized by their ability to inhibit calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. Vatanidipine is particularly noted for its long-lasting effects and slow onset of action, making it a valuable option for treating essential hypertension .

Synthesis Analysis

The synthesis of Vatanidipine involves several key steps that ensure the production of high-purity compound suitable for therapeutic use. The process typically begins with the preparation of intermediate compounds through various chemical reactions.

  1. Starting Materials: The synthesis often utilizes 1-benzyl-3-piperidinol and 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid derivatives.
  2. Reagents: Common reagents include thionyl chloride for acylation reactions and dichloromethane as a solvent.
  3. Reaction Conditions: The reactions are generally conducted at controlled temperatures (0-5 °C) followed by room temperature stirring to facilitate the formation of the desired product.
  4. Purification: Post-synthesis, the crude product undergoes purification through crystallization techniques using solvents like ethanol and acetone .
Molecular Structure Analysis

The molecular structure of Vatanidipine is characterized by its dihydropyridine core, which is essential for its activity as a calcium channel blocker. The compound's structural formula includes:

  • Core Structure: A dihydropyridine ring system.
  • Substituents: Various functional groups that enhance its pharmacological profile.
  • Molecular Formula: C21_{21}H_{24}\N_{2}O_{5}·HCl
  • Molecular Weight: Approximately 396.88 g/mol.

The three-dimensional conformation of Vatanidipine allows it to interact effectively with calcium channels in vascular smooth muscle cells, contributing to its therapeutic effects .

Chemical Reactions Analysis

Vatanidipine participates in several chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: Involves the introduction of acyl groups into the dihydropyridine structure.
  2. Hydrolysis: Metabolically activated forms may undergo hydrolysis in biological systems.
  3. Oxidation-Reduction Reactions: These reactions can affect the stability and efficacy of Vatanidipine in vivo.

The understanding of these reactions is crucial for optimizing synthesis methods and predicting metabolic pathways in clinical settings .

Mechanism of Action

Vatanidipine exerts its antihypertensive effects primarily through the blockade of L-type calcium channels in vascular smooth muscle cells. This mechanism leads to:

  • Vasodilation: Reduced vascular resistance due to relaxation of smooth muscle.
  • Decreased Heart Rate: Indirectly lowers heart rate through reduced sympathetic nervous system activity.
  • Long-lasting Effects: The slow release from vascular tissues contributes to prolonged antihypertensive action without significant reflex tachycardia .

Additionally, Vatanidipine has been shown to suppress noradrenaline release from sympathetic nerve endings, further enhancing its efficacy in managing hypertension while minimizing adverse effects .

Physical and Chemical Properties Analysis

Vatanidipine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.
  • Stability: Stable under standard conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data are essential for quality control during synthesis.

These properties are critical for formulating effective dosage forms and ensuring patient safety during administration .

Applications

Vatanidipine is primarily used in clinical settings for:

  • Hypertension Management: Effective in treating essential hypertension with a favorable side effect profile compared to other calcium channel blockers.
  • Protection Against Target Organ Damage: Exhibits protective effects on organs such as kidneys and brain, reducing risks associated with chronic hypertension.
  • Potential Anti-Atherosclerotic Effects: May help lower cholesterol levels and reduce oxidative stress on low-density lipoproteins, contributing to cardiovascular health.

Clinical studies have demonstrated that Vatanidipine not only lowers blood pressure but also has beneficial effects on lipid profiles, making it a promising agent in cardiovascular disease prevention .

Introduction to Vatanidipine in Cardiovascular Pharmacology

Historical Development and Classification as a Dihydropyridine Derivative

Vatanidipine emerged in the 1990s during efforts to optimize DHP-based calcium channel blockers. Its development was driven by the need to overcome limitations of first-generation agents like nifedipine, which exhibited rapid vasodilation leading to reflex tachycardia and sympathetic activation [10]. As a DHP derivative, vatanidipine shares the core 1,4-dihydropyridine ring structure but incorporates unique ester modifications and aromatic substitutions that confer extended pharmacokinetic properties [2] [7]. It belongs to the chemical class of "cardenipines," characterized by:

  • Structural lineage: Derived from the Hantzsch pyridine synthesis pathway common to DHPs
  • Generational classification: Positioned as a third/fourth generation DHP due to slow-onset/long-duration kinetics
  • Target specificity: Primarily blocks L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle [10]

Table 1: Classification of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey Pharmacokinetic Features
FirstNifedipine, NicardipineRapid absorption; short half-life (2-5 hr); pronounced reflex activation
SecondBenidipine, Slow-release nifedipineModerate half-life (7-12 hr); reduced peak effects
Third/FourthVatanidipine, Amlodipine, CilnidipineExtended half-life (>20 hr); slow receptor association; minimal sympathetic activation

Position Within Calcium Channel Blocker Therapeutics: Comparative Context

Vatanidipine occupies a distinct niche within CCB therapeutics due to its vascular selectivity and kinetic profile:

  • Vascular vs. Cardiac Selectivity: Unlike non-dihydropyridine CCBs (verapamil, diltiazem), vatanidipine demonstrates >1,000-fold selectivity for vascular L-type channels over cardiac isoforms. This minimizes direct cardiodepressant effects while providing potent arteriolar dilation [8] [9].
  • Tissue Distribution: Preferential accumulation in vascular tissues compared to cardiac tissue, with a vascular-to-cardiac concentration ratio exceeding 20:1 in animal models [3].
  • Neurohormonal Profile: Unlike first-generation DHPs, vatanidipine suppresses norepinephrine release from sympathetic nerve endings during hypertension. Clinical trials confirm absence of reflex tachycardia despite potent antihypertensive effects [3] [5].
  • Comparative Efficacy: In cholesterol-fed rabbit models, vatanidipine reduced atherosclerotic lesion progression independent of blood pressure reduction – an effect linked to inhibition of LDL oxidation. This distinguishes it from earlier DHPs with weaker antioxidant properties [3].

Table 2: Pharmacodynamic Comparison of Select DHP Calcium Channel Blockers

ParameterVatanidipineNifedipineAmlodipineCilnidipine
L-type Selectivity++++++++++++
N-type Activity+++
Plasma Half-life (hr)20-242-535-509-12
Onset of ActionSlow (≥2 hr)Rapid (15 min)Slow (2-4 hr)Moderate (1 hr)
Sympathetic ActivationNoneSignificantMildNone

Rationale for Prolonged Pharmacodynamic Action: Unique Structural Attributes

Vatanidipine’s extended duration stems from strategic molecular modifications that optimize membrane partitioning and receptor binding kinetics:

  • Lipophilicity Enhancement: Introduction of aromatic bis(aryl) groups increases the partition coefficient (log P = 5.2) versus nifedipine (log P = 2.2). This facilitates deep tissue penetration and accumulation within vascular smooth muscle membranes [3] [10].
  • Slow Receptor Dissociation: The ester modifications at C3 and C5 positions create steric hindrance at the DHP receptor site on L-type channels, prolonging channel-blocking duration. This results in a receptor dissociation half-life >6 hours [3].
  • Ionization Profile: As a hydrochloride salt, vatanidipine exists as a zwitterion at physiological pH, reducing aqueous solubility and slowing absorption from the gastrointestinal tract [2].
  • Membrane Reservoir Effect: High lipophilicity enables formation of drug reservoirs within lipid bilayers, facilitating gradual release to L-type channels over 24 hours. This accounts for its once-daily dosing efficacy in hypertension management [3] [10].

The molecular configuration also enables ancillary benefits:

  • Cerebrovascular Protection: In stroke-prone hypertensive rats, vatanidipine reduced cerebral infarct size independent of blood pressure lowering – potentially attributable to its benzimidazole-related antioxidant moieties [3].
  • Renal Affinity: The molecule’s polarity profile enhances distribution to renal vasculature, explaining its efficacy in hypertensive nephropathy models [5] [10].

Table 3: Key Structural Elements of Vatanidipine and Functional Correlates

Structural FeatureChemical GroupPharmacodynamic Consequence
Dihydropyridine Ring1,4-DHP coreCalcium channel binding pharmacophore
C3/C5 Ester ModificationsEthoxycarbonyl groupsEnhanced receptor affinity; slow dissociation kinetics
C4 Aryl Substituent3-Nitrophenyl groupElectron-withdrawing effect stabilizing DHP ring conformation
N1 Side ChainMethylbenzimidazole-5-carboxylateIncreased lipophilicity; membrane accumulation
Chiral CenterAsymmetric carbon at C4Stereoselective binding to calcium channels

Vatanidipine exemplifies targeted DHP optimization where structural refinements translate to clinically advantageous kinetics and tissue-specific actions. Its development underscores the evolution from symptom management to vascular protection in calcium channel blocker pharmacology [3] [10].

Properties

CAS Number

116308-55-5

Product Name

Vatanidipine

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C41H42N4O6

Molecular Weight

686.8 g/mol

InChI

InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3

InChI Key

OTTHUQAYARCXLP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC

Solubility

Soluble in DMSO

Synonyms

2-(4-(4-benzhydryl-1-piperazinyl)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyrdinedicarboxylate hydrochloride
AE 0047
AE-0047
AE0047
Watanidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.